molecular formula C26H34N2O B12351018 1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone CAS No. 2365471-12-9

1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone

Cat. No.: B12351018
CAS No.: 2365471-12-9
M. Wt: 390.6 g/mol
InChI Key: HSCSEKGAOWTVDH-UHFFFAOYSA-N
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Description

1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone is a synthetic compound that belongs to the class of synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. Synthetic cannabinoids are often used in scientific research to study the endocannabinoid system and its role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The adamantyl group is then introduced through a Friedel-Crafts alkylation reaction, where adamantyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.

The azepane ring is introduced through a nucleophilic substitution reaction, where the indole core is reacted with a suitable azepane derivative

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantyl or azepane groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of synthetic cannabinoids.

    Biology: Investigated for its effects on the endocannabinoid system and its potential therapeutic applications.

    Medicine: Explored for its potential use in the treatment of various conditions, such as pain, inflammation, and neurological disorders.

    Industry: Used in the development of new synthetic cannabinoids and related compounds for various applications.

Mechanism of Action

The mechanism of action of 1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone involves its interaction with cannabinoid receptors in the body. These receptors, known as CB1 and CB2, are part of the endocannabinoid system and play a role in regulating various physiological processes. The compound binds to these receptors, mimicking the effects of naturally occurring cannabinoids and modulating the release of neurotransmitters. This interaction can lead to various effects, such as pain relief, anti-inflammatory effects, and changes in mood and cognition.

Comparison with Similar Compounds

1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone can be compared with other synthetic cannabinoids, such as:

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • AM-1220
  • AM-2233

These compounds share structural similarities, such as the presence of an indole or indazole core and an adamantyl group. this compound is unique due to the presence of the azepane ring, which can influence its binding affinity and selectivity for cannabinoid receptors, as well as its overall pharmacological profile.

Properties

CAS No.

2365471-12-9

Molecular Formula

C26H34N2O

Molecular Weight

390.6 g/mol

IUPAC Name

1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone

InChI

InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(16-27)28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3

InChI Key

HSCSEKGAOWTVDH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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